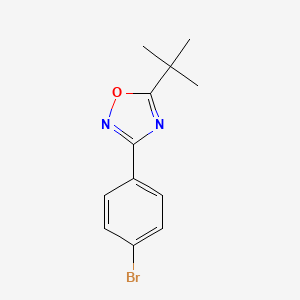

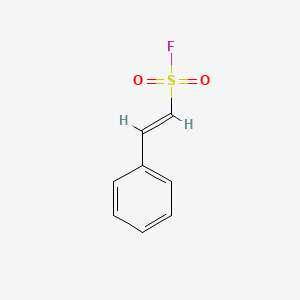

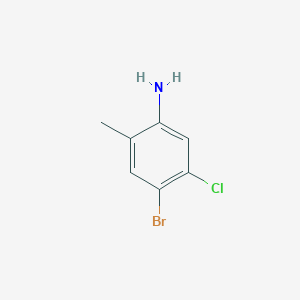

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

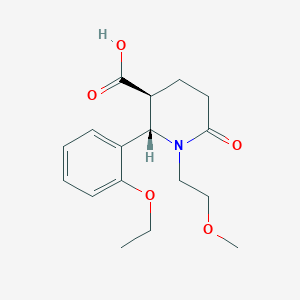

The synthesis of this compound involves several steps. One notable method is the reaction of 4-bromobenzohydrazide with tert-butyl isocyanate to form the oxadiazole ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .

Physical And Chemical Properties Analysis

科学的研究の応用

Liquid Crystal Displays (LCDs)

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole: serves as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers . These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to modulate light. The compound’s ability to form ordered liquid crystal phases makes it a valuable component in creating displays with high resolution and low power consumption.

Organic Semiconductors

Due to its structural anisotropy, this compound is explored for use in organic semiconductors . Organic semiconductors are pivotal in the fabrication of flexible electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromophenyl group in particular may enhance the material’s electron-accepting properties, which is beneficial for charge transport.

Polymer Synthesis

The bromophenyl moiety in 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is a reactive site that can be utilized in polymerization reactions, such as Mizoroki–Heck polymerization . This allows for the creation of main-chain liquid crystal polymers (MCLCPs), which have applications in high-strength materials and advanced composites.

Biomedical Applications

Research indicates potential biomedical applications for derivatives of this compound. Docking studies suggest that certain derivatives could be used for the regulation of inflammatory diseases . The compound’s framework allows for the attachment of various functional groups, making it a versatile scaffold for drug development.

Neurotoxicity Studies

Derivatives of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole have been studied for their neurotoxic potentials. For instance, investigations into the effects of these compounds on acetylcholinesterase activity and malondialdehyde levels in the brain can provide insights into their safety profile for neurological applications .

Advanced Material Design

The compound’s molecular structure, which includes a heterocyclic oxadiazole ring, makes it suitable for the design of advanced materials with specific optical, electrical, or mechanical properties. Its use in the synthesis of materials with liquid crystalline behavior exemplifies its role in creating substances with tailored phase transitions and thermal properties .

特性

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWMOMVFJMHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429261 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676131-65-0 |

Source

|

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)